molecular formula C10H13N B1294346 5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 2217-43-8

5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B1294346
CAS No.: 2217-43-8
M. Wt: 147.22 g/mol
InChI Key: MOXOFSFWYLTCFU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

5,6,7,8-Tetrahydronaphthalen-2-amine is a bicyclic organic compound with the molecular formula $$ \text{C}{10}\text{H}{13}\text{N} $$ and a molecular weight of 147.22 g/mol. Its IUPAC name, This compound , reflects its partially hydrogenated naphthalene backbone and the amine group at the second position. Alternative systematic names include 2-amino-5,6,7,8-tetrahydronaphthalene and 6-aminotetralin .

The compound’s structure consists of a fused bicyclic system: a benzene ring fused to a partially saturated cyclohexene ring. The amine group (-NH$$_2$$) is positioned at the second carbon of the naphthalene scaffold. Key identifiers include:

Property Value Source
SMILES C1CCc2cc(ccc2C1)N
InChIKey SODWJACROGQSMM-UHFFFAOYSA-N
CAS Registry Number 2217-43-8
Synonyms 6-Aminotetralin, Tetralin-6-amine

This structural framework places it within the broader class of tetrahydronaphthalene derivatives , which are valued for their conformational rigidity and bioactivity.

Historical Context in Chemical Research

The compound’s synthesis and applications have been explored since the mid-20th century. Early studies focused on its role as a rigid analog of dopamine and serotonin, enabling structure-activity relationship (SAR) investigations in neuropharmacology. For instance, 2-aminotetralin derivatives were pivotal in developing selective agonists for serotonin (5-HT$$_{1}$$) receptors.

In 2013, a synthesis route involving the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes was reported, yielding cyanopyridones and thioxopyridine derivatives with tumor-inhibitory properties. Later, asymmetric kinetic resolution methods using Pd/C and Novozym435 catalysts improved enantioselective synthesis, achieving optical purity >99%. These advances underscore its utility in medicinal and synthetic chemistry.

Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its applications include:

  • Building block for bioactive molecules: The compound’s amine group facilitates functionalization, enabling the synthesis of antiprion agents, serotonin receptor agonists, and melatonin analogs.
  • Hydrogen-donor solvent : Analogous to tetralin, it participates in hydrogen-transfer reactions, though its primary use remains in fine chemical synthesis.
  • Stereoselective synthesis : Dynamic kinetic resolution methods have been employed to produce enantiomerically pure forms, critical for pharmaceutical applications.

Recent work has also explored its role in skeletal editing strategies, where nitrogen deletion reagents transform isoindolines into tetralins via Diels–Alder cycloadditions.

Position within Tetrahydronaphthalene Derivative Classification

Tetrahydronaphthalene derivatives are classified by their substitution patterns and functional groups. This compound belongs to the 2-aminotetralin subclass, distinguished by its amine group at the second position. Key comparisons include:

Derivative Structure Key Differences
Tetralin Fully saturated, no functional groups Lacks amine group; used as solvent
1,2,3,4-Tetrahydronaphthalen-2-amine Amine at position 2 Structural isomer; differing ring saturation
8-Hydroxy-2-aminotetralin Hydroxyl group at position 8 Serotonin receptor agonist

The compound’s rigid bicyclic system and amine functionality make it a privileged scaffold in drug discovery, particularly for central nervous system (CNS) targets.

Properties

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IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOFSFWYLTCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176702
Record name 5,6,7,8-Tetrahydro-2-naphthylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-43-8
Record name 6-Aminotetralin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6,7,8-Tetrahydro-2-naphthylamine
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Record name 5,6,7,8-Tetrahydro-2-naphthylamine
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Record name 5,6,7,8-tetrahydro-2-naphthylamine
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Record name 5,6,7,8-Tetrahydro-2-naphthylamine
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Preparation Methods

Reduction of 2-Naphthylamine

One common method involves the reduction of 2-naphthylamine using sodium in boiling amyl alcohol. This process typically yields high purity and is straightforward to execute in a laboratory setting.

Reaction Conditions:

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation is frequently employed for the synthesis of 5,6,7,8-tetrahydronaphthalen-2-amine. This method utilizes advanced catalysts such as palladium or nickel under controlled conditions to optimize yield and purity.

Reaction Conditions:

  • Catalysts: Palladium on carbon (Pd/C) or nickel
  • Solvent: Ethyl acetate or similar
  • Pressure: Moderate to high pressure (e.g., 1–5 bar)
  • Yield: Typically above 90%

Reductive Amination

Another effective method involves reductive amination of appropriate precursors. For instance, starting from 5-methoxy-2-tetralone and an amine source under acidic conditions can lead to the desired tetrahydronaphthalenamine.

Reaction Steps:

  • Combine starting materials in a solvent like dichloromethane.
  • Add a reducing agent such as sodium borohydride.
  • Carry out the reaction under controlled temperature for a specific duration.
  • Isolate the product through extraction and purification steps.

Yield: Generally high (over 90% purity).

The following table summarizes the different preparation methods for this compound:

Method Key Reagents Conditions Typical Yield
Reduction of 2-Naphthylamine Sodium, Amyl Alcohol Boiling High
Catalytic Hydrogenation Pd/C or Nickel Ethyl Acetate; Moderate Pressure >90%
Reductive Amination Sodium Borohydride Dichloromethane; Acidic >90%

Recent studies have focused on optimizing these synthesis methods to enhance yield and reduce environmental impact. For example:

  • A study highlighted the use of continuous flow reactors in catalytic hydrogenation processes to improve efficiency and safety while maintaining high yields.

  • Another research emphasized the importance of reaction conditions such as temperature and pressure in maximizing product yield during reductive amination.

The preparation of this compound can be accomplished through various methods including reduction of 2-naphthylamine, catalytic hydrogenation, and reductive amination. Each method has its own advantages regarding yield and practicality depending on laboratory or industrial settings. Continuous advancements in synthetic methodologies continue to enhance the efficiency of these processes while ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5,6,7,8-tetrahydronaphthalen-2-amine serves as a crucial building block in organic synthesis. Its unique structural properties enable it to act as a precursor for various chemical compounds. It undergoes several types of reactions:

  • Oxidation: Can be oxidized to form naphthoquinones.
  • Reduction: Further reduction yields fully saturated amines.
  • Substitution: The amine group participates in nucleophilic substitution reactions.

Biology

Research indicates that this compound interacts with various biomolecules and exhibits potential biological activities:

  • Receptor Binding: It has been studied as a ligand for opioid receptors with selectivity towards the μ-opioid receptor.
  • Enzyme Inhibition: Notably acts as an inhibitor of ATP synthase in Mycobacterium tuberculosis, showcasing potential as an anti-tuberculosis agent.

Medicine

This compound is investigated for its therapeutic properties:

  • Analgesics: Its derivatives have shown promise in pain modulation through opioid receptor interactions.
  • Anti-Tuberculosis Agents: Certain analogs demonstrate effectiveness against Mycobacterium tuberculosis, indicating potential for new drug development.

Industry

In industrial applications, this compound is utilized in the production of:

  • Dyes and Pigments: Its chemical structure allows it to serve as an intermediate in dye synthesis.
  • Pharmaceuticals: Acts as an intermediate in synthesizing various pharmaceutical compounds due to its biological activity.

Opioid Receptor Ligands

Research on derivatives of this compound has revealed moderate to high binding affinities toward μ-opioid receptors. These compounds exhibited selective agonist activities in various assays, suggesting their potential use in developing analgesic medications.

Anti-Tuberculosis Activity

Studies focusing on tetrahydronaphthalene amides indicated their effectiveness against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlighted that specific modifications could enhance their inhibitory effects on ATP synthase.

Neuropharmacological Studies

Investigations into the effects of tetrahydronaphthalene derivatives on serotonin receptors have shown that some compounds act as selective antagonists at the 5-HT1B receptor. This indicates potential applications in treating mood disorders.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingHigh selectivity for μ-opioid receptor
Anti-TuberculosisInhibition of ATP synthase in Mycobacterium tuberculosis
NeuropharmacologicalAntagonistic activity at serotonin receptors

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It can undergo hydrogenation and dehydrogenation reactions, leading to the formation of various intermediates. These intermediates can further react to form different products, depending on the reaction conditions . The compound’s effects are mediated through its ability to participate in these chemical transformations, influencing various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

4-Substituted-N,N-Dimethyltetrahydronaphthalen-2-amines

These derivatives (e.g., compounds 5l, 5m, 5n, 5o) feature a dimethylamino group at the 2-position and diverse substituents (alkyl, aryl, halogenated aryl) at the 4-position. They exhibit varied pharmacological profiles due to steric and electronic modulation.

Compound ID Substituent (4-position) Yield (%) Melting Point (°C) Key Applications/Findings
5l Cyclohexyl 71 137–139 High affinity for 5-HT₂ receptors; used in neuropharmacology studies
5m Cyclooctyl 58 Oil (liquid) Moderate H1 receptor antagonism
5n Biphenyl-3-yl 70 Oil (liquid) Enhanced lipophilicity; explored in CNS drug design
5o 2′-Chlorophenyl 30 Oil (liquid) Selective 5-HT₂C receptor modulation

Structural Insights :

  • Dimethylamino group: Enhances membrane permeability and receptor binding via hydrophobic interactions.
  • 4-position substituents : Bulky groups (e.g., cyclohexyl) increase steric hindrance, reducing off-target effects but lowering solubility.

Alkyl-Substituted Derivatives

5,5,8,8-Tetramethyltetrahydronaphthalen-2-amine
  • Molecular Formula : C₁₄H₂₁N
  • Key Features : Methyl groups at the 5,5,8,8-positions confer rigidity and enhance metabolic stability.
  • Applications: Investigated as retinoid agonists for dermatological disorders .
Property Value
Purity >95% (HPLC)
Storage Dark, dry, room temperature
Hazard Statements H302 (harmful if ingested)
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine
  • Structure : Features a propylamine chain at the 2-position.
  • Applications : Intermediate in synthesizing psychoactive compounds like TH-PVP and TH-PHP .

Halogenated Derivatives

trans-4-(3′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-THTN-2-amine (5b)
  • Yield : 30%
  • Key Feature : Chlorine atom enhances electronic interactions with receptors, improving selectivity for 5-HT₂ subtypes.
N-[2-(2H-Tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydro-1-naphthalenamine
  • Molecular Formula : C₁₇H₁₇N₅
  • Applications : Potassium channel modulation; studied for cardiovascular and neurological disorders .

Psychoactive Analogues

  • TH-PHP and TH-PVP: Pyrrolidinyl-substituted derivatives with stimulant properties. TH-PVP: 2-(pyrrolidin-1-yl)-1-(THN-2-yl)pentan-1-one. TH-PHP: 2-(pyrrolidin-1-yl)-1-(THN-2-yl)hexan-1-one.

Structure-Activity Relationships (SAR)

  • Primary vs. Tertiary Amines : Primary amines (e.g., THN-2-amine) exhibit higher polarity and reduced CNS penetration compared to dimethylated derivatives.
  • Substituent Position : 4-substituted derivatives show superior receptor selectivity over 1- or 5-substituted analogues.
  • Halogenation : Chlorine or fluorine at aryl positions enhances binding affinity but may increase toxicity .

Biological Activity

5,6,7,8-Tetrahydronaphthalen-2-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13NC_{10}H_{13}N and features a bicyclic structure that contributes to its unique chemical reactivity and biological properties. This compound is structurally related to various derivatives that have been synthesized for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:

  • Receptor Binding : It has been investigated as a ligand for various receptors, including opioid receptors. Studies indicate that certain derivatives exhibit high selectivity and binding affinity towards the μ-opioid receptor, which is crucial for pain modulation .
  • Inhibition of Enzymes : Recent research highlights its role as an inhibitor of ATP synthase in Mycobacterium tuberculosis, demonstrating potential as an anti-tuberculosis agent. The compound's analogs have shown promising results in inhibiting bacterial growth at low concentrations (MIC90 < 1 μg/mL) .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:

  • Substituent Effects : Modifications at various positions on the tetrahydronaphthalene core significantly influence binding affinity and selectivity for specific receptors. For instance, hydroxyl substitutions at the 5th position have been linked to enhanced binding affinities (4-5 nM) towards μ-opioid receptors .
  • Comparative Analysis : When compared to similar compounds such as 6-methyl derivatives or other tetrahydronaphthalene analogs, variations in substituents lead to distinct pharmacological profiles. Some derivatives exhibit improved selectivity over δ-opioid receptors .

Case Studies

Several studies illustrate the biological implications of this compound:

  • Opioid Receptor Ligands : Research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives derived from this compound revealed moderate to high binding affinities (850 nM - 4 nM) toward μ-opioid receptors. These compounds demonstrated selective agonist activities in various assays .
  • Anti-Tuberculosis Activity : A study focusing on tetrahydronaphthalene amides reported their effectiveness against Mycobacterium tuberculosis. The SAR analysis indicated that certain analogs could serve as viable candidates for new anti-TB drugs due to their selective inhibition of ATP synthase .
  • Neuropharmacological Studies : Investigations into the effects of tetrahydronaphthalene derivatives on serotonin receptors showed that some compounds act as selective antagonists at the 5-HT1B receptor, indicating potential applications in treating mood disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Opioid Receptor BindingHigh affinity for μ-opioid receptor
Anti-Tuberculosis ActivityInhibition of M.tb ATP synthase
Neuropharmacological EffectsSelective antagonism at serotonin receptors

Q & A

What are the common synthetic routes for preparing 5,6,7,8-tetrahydronaphthalen-2-amine derivatives, and how are their structures confirmed?

Basic Research Question
The synthesis of tetrahydronaphthalen-2-amine derivatives often involves multi-step procedures. For example, trans-4-substituted derivatives can be synthesized via reductive amination or condensation reactions. A representative method includes reacting this compound with substituted aldehydes or ketones under vacuum or catalytic hydrogenation conditions to yield target compounds . Structural confirmation relies on 1H/13C NMR for stereochemical analysis and substituent positioning, while HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) ensures enantiomeric purity . High-resolution mass spectrometry (HRMS) and melting point analysis further validate molecular integrity .

How do substituents on the tetrahydronaphthalen-2-amine core influence binding affinity to biological targets like dopamine receptors?

Advanced Research Question
Substituents critically modulate receptor interactions. For instance, hybrid derivatives such as 7-{[2-(4-phenylpiperazin-1-yl)ethyl]-propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol exhibit high dopamine D2/D3 receptor affinity due to the piperazine-ethyl chain enhancing lipophilicity and hydrogen bonding. Modifications like introducing electron-withdrawing groups (e.g., chlorine) or bulky cycloalkyl substituents (e.g., cyclooctyl) can alter binding kinetics and selectivity . Structure-activity relationship (SAR) studies highlight the importance of N,N-dimethyl groups in optimizing steric and electronic effects for receptor engagement .

What analytical techniques are most effective for assessing the purity and structural integrity of tetrahydronaphthalen-2-amine derivatives?

Basic Research Question
Purity assessment combines chromatographic and spectroscopic methods :

  • HPLC : Normal-phase chromatography with hexane-based solvent systems resolves enantiomers (e.g., t1 = 15.3 min, t2 = 17.2 min for trans-4-cyclohexyl derivatives) .
  • NMR : 1H/13C NMR identifies regiochemistry, such as distinguishing between para- and ortho-substituted isomers .
  • Melting Point Analysis : Used for crystalline derivatives (e.g., 137–139°C for trans-4-cyclohexyl derivatives) to confirm crystallinity and purity .
  • Flash Chromatography : Gradient elution (ethyl acetate/heptane) purifies intermediates, as seen in dimethyl acetylsuccinate condensates .

What mechanistic considerations arise in oxidative coupling reactions involving tetrahydronaphthalen-2-amine derivatives?

Advanced Research Question
Oxidative coupling of arylamines, such as forming azo compounds, involves charge transfer transitions with molecular oxygen. For example, 5,6,7,8-tetrahydronaphthalen-1-amine achieves 78% conversion to azo products under visible light, driven by direct excitation of the amine substrate. Electron-donating groups (e.g., methyl) enhance reactivity by stabilizing radical intermediates, while electron-withdrawing groups (e.g., nitro) suppress yields due to reduced electron density . Control experiments using nitrosobenzene confirm the absence of azo product formation without aniline, supporting a radical-mediated pathway .

How do electron-donating and withdrawing groups affect the reactivity of tetrahydronaphthalen-2-amine in photochemical reactions?

Advanced Research Question
Substituent electronic properties significantly impact photochemical behavior. Electron-donating groups (e.g., methoxy, methyl) increase reaction yields by stabilizing cationic intermediates and enhancing light absorption (e.g., λ ~370 nm for tetrahydronaphthalen-1-amine). Conversely, electron-withdrawing groups (e.g., nitro, chloro) reduce conversion due to unfavorable charge distribution, as seen in p-nitroaniline (0% yield) . Substituent positioning (para vs. ortho) further modulates steric accessibility and electronic conjugation, influencing reaction efficiency .

What are the challenges in synthesizing enantiomerically pure tetrahydronaphthalen-2-amine derivatives?

Advanced Research Question
Achieving enantiopurity requires optimizing chiral resolution techniques. For example, preparative HPLC with polar solvents (e.g., MeOH:EtOH:2-PrOH) separates trans-4-substituted enantiomers, but low solubility of bulky derivatives (e.g., biphenyl-3-yl) complicates isolation . Asymmetric hydrogenation using Pd/C catalysts under controlled pressure (e.g., H-Cube® systems) improves enantioselectivity for intermediates like 3,5,5,8,8-pentamethyl derivatives . Racemization risks during purification necessitate low-temperature processing and inert atmospheres .

How do computational methods enhance the design of tetrahydronaphthalen-2-amine-based therapeutics?

Advanced Research Question
In silico docking and molecular dynamics simulations predict binding modes to targets like dopamine receptors. For example, hybrid derivatives with extended alkyl chains show higher D3 receptor affinity due to favorable hydrophobic interactions in simulated binding pockets . Density functional theory (DFT) calculations assess substituent effects on electron density, guiding the design of electron-rich analogs for improved pharmacokinetics .

What safety protocols are recommended for handling tetrahydronaphthalen-2-amine derivatives in laboratory settings?

Basic Research Question
Derivatives with explosive or flammable hazards (e.g., 3,5,5,8,8-pentamethyl analogs) require explosion-proof equipment and argon atmospheres during synthesis . Personal protective equipment (PPE), including nitrile gloves and fume hoods, mitigates exposure risks. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 2
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